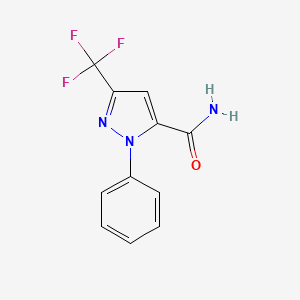

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

CAS No.: 1513049-57-4

Cat. No.: VC11737749

Molecular Formula: C11H8F3N3O

Molecular Weight: 255.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1513049-57-4 |

|---|---|

| Molecular Formula | C11H8F3N3O |

| Molecular Weight | 255.20 g/mol |

| IUPAC Name | 2-phenyl-5-(trifluoromethyl)pyrazole-3-carboxamide |

| Standard InChI | InChI=1S/C11H8F3N3O/c12-11(13,14)9-6-8(10(15)18)17(16-9)7-4-2-1-3-5-7/h1-6H,(H2,15,18) |

| Standard InChI Key | ASWCMPNKMJHBNO-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C(=O)N |

| Canonical SMILES | C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C(=O)N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at three positions:

-

1-Position: A phenyl group (C₆H₅) providing steric bulk and influencing lipophilicity.

-

3-Position: A trifluoromethyl group (-CF₃) known to enhance metabolic stability and electron-withdrawing effects.

-

5-Position: A carboxamide group (-CONH₂) capable of hydrogen bonding and modulating solubility.

Molecular Formula: C₁₁H₉F₃N₃O

Molecular Weight: 271.21 g/mol

IUPAC Name: 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Table 1: Comparative Analysis of Pyrazole Carboxamide Derivatives

Synthesis and Structural Modification

Key Synthetic Routes

While no explicit protocol for 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is documented, analogous pyrazole-carboxamides are typically synthesized via:

-

Cyclocondensation: Reaction of hydrazines with β-keto esters or trifluoromethyl-containing diketones to form the pyrazole ring .

-

Carboxamide Formation: Conversion of carboxylic acid intermediates to carboxamides using coupling agents (e.g., HATU, EDCI) with ammonia or amines.

-

Positional Selectivity: The 5-carboxamide isomer may arise from regioselective cyclization or post-functionalization strategies, contrasting with the more common 4-carboxamide derivatives .

Example Pathway (Hypothetical):

-

Step 1: Synthesis of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid via cyclocondensation of phenylhydrazine and ethyl 4,4,4-trifluoroacetoacetate.

-

Step 2: Activation of the carboxylic acid using thionyl chloride (SOCl₂) to form the acyl chloride.

-

Step 3: Aminolysis with aqueous ammonia to yield the carboxamide.

Biological Activities and Mechanisms

Antifungal Properties

Pyrazole-5-carboxamide derivatives demonstrate notable activity against phytopathogenic fungi, though most studies focus on 4-carboxamide analogs. For example:

-

SDH Inhibition: N-(substituted pyridinyl)-5-CF₃-pyrazole-4-carboxamides exhibited EC₅₀ values of 1.5–6.8 µg/mL against Fusarium oxysporum and Phytophthora infestans .

-

Structural Advantage: The 5-carboxamide’s position may alter binding to succinate dehydrogenase (SDH), a key fungal respiratory enzyme, by reorienting hydrogen bonds with Arg59 and Tyr58 residues .

Physicochemical and Pharmacokinetic Profiling

Solubility and Lipophilicity

-

logP: Estimated at 2.1–2.5 (moderate lipophilicity) due to the -CF₃ group and aromatic phenyl ring.

-

Aqueous Solubility: ~15–25 µg/mL (pH 7.4), enhanced by the carboxamide’s hydrogen-bonding capacity.

Metabolic Stability

-

In Vitro Half-life: Analogous 5-CF₃-pyrazoles exhibit t₁/₂ > 120 min in human liver microsomes, attributed to -CF₃’s resistance to oxidative metabolism.

Future Research Directions

-

Synthetic Optimization: Develop regioselective methods for 5-carboxamide synthesis to avoid isomer contamination.

-

Target Validation: Screen against SDH isoforms and inflammatory mediators to identify primary mechanisms.

-

In Vivo Studies: Evaluate oral bioavailability and toxicity in murine models to advance therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume